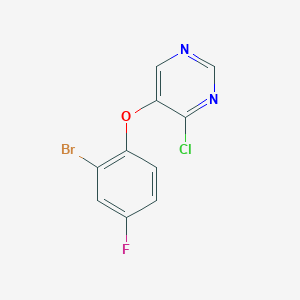

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine

Description

Properties

Molecular Formula |

C10H5BrClFN2O |

|---|---|

Molecular Weight |

303.51 g/mol |

IUPAC Name |

5-(2-bromo-4-fluorophenoxy)-4-chloropyrimidine |

InChI |

InChI=1S/C10H5BrClFN2O/c11-7-3-6(13)1-2-8(7)16-9-4-14-5-15-10(9)12/h1-5H |

InChI Key |

HPKMYYYBQAMXBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OC2=CN=CN=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine typically involves the nucleophilic substitution reaction of 2-bromo-4-fluorophenol with 4-chloropyrimidine . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine can undergo several types of chemical reactions, including:

Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Coupling reactions: It can undergo coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include potassium carbonate (K2CO3) and dimethylformamide (DMF).

Coupling reactions: Palladium catalysts and organoboron or organotin reagents are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds .

Scientific Research Applications

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound can be used in the development of pesticides or herbicides due to its potential biological activity.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

4-Chloro-5-bromo-2-methylpyrimidine (CAS 633328-95-7)

- Structure : Chlorine at position 4, bromine at position 5, and methyl at position 2.

- Reactivity : The methyl group at position 2 is electron-donating, reducing the SNAr reactivity of the 4-chloro group compared to the target compound. This makes it less reactive in substitution reactions .

- Applications : Primarily used in agrochemical intermediates due to its moderate reactivity and stability .

4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9)

- Structure: Amino group at position 4, bromine at position 5, and chlorine at position 2.

- Reactivity: The amino group at position 4 is strongly electron-donating, deactivating the ring and reducing the reactivity of the 2-chloro substituent. This contrasts with the target compound, where the 4-chloro group remains highly reactive .

- Applications : Used in antileishmanial drug research due to its ability to form hydrogen-bonding networks .

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 175277-32-4)

- Structure : Chlorine at position 4, trifluoromethyl at position 2, and methyl groups at positions 5 and 5.

- Reactivity : The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the reactivity of the 4-chloro group beyond that of the target compound. This makes it suitable for high-yield SNAr reactions .

- Applications : Key intermediate in antiviral drug synthesis .

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

- 4-Chloropyrimidine Core : The target compound’s 4-chloro group is moderately reactive in SNAr, ranking below 2-chlorotriazine but above 2-chloropyridine .

- Comparison with 2-Chloropyrimidine Derivatives: 2-Chloro-4,6-dimethoxypyrimidine: The methoxy groups deactivate the ring, reducing reactivity. 2-(Methylsulfanyl)-4-chloropyrimidine: The methylsulfanyl group directs lithiation to position 5, similar to the target compound’s phenoxy group. Both compounds exhibit regioselective functionalization under LDA/LTMP conditions .

Biological Activity

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a bromine and fluorine atom, which may influence its biological activity through various mechanisms. The presence of halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that compounds with similar structures often modulate signaling pathways involved in cell proliferation, apoptosis, and metabolic processes .

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The disc diffusion method has been utilized to assess antibacterial activity, revealing notable inhibition zones comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) |

|---|---|---|

| E. coli | 15 | 20 |

| Staphylococcus aureus | 18 | 22 |

| Pseudomonas aeruginosa | 12 | 19 |

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties, particularly against certain cancer cell lines. For example, it has been reported to inhibit cell growth in murine leukemia models and show cytotoxic effects on human colon cancer cells . The mechanism may involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Study : A study investigating the antibacterial effects of similar compounds found that modifications in the halogen substituents significantly impacted their efficacy against bacterial pathogens. The study utilized both in vitro assays and computational modeling to predict activity based on structural variations .

- Anticancer Evaluation : Another research effort focused on the compound's ability to inhibit key kinases involved in tumor growth. The findings suggested that derivatives could effectively reduce tumor cell proliferation by targeting specific signaling pathways associated with cancer progression .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound could modulate gene expression related to apoptosis and cell survival, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the common synthetic routes for preparing 5-(2-bromo-4-fluorophenoxy)-4-chloropyrimidine, and what experimental conditions are critical?

Answer:

The synthesis of halogenated pyrimidines typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, 5-bromo-2-chloropyrimidin-4-amine was synthesized via reduction of a nitro precursor using stannous chloride in hydrochloric acid at 273 K, followed by extraction and recrystallization (90% yield) . Critical parameters include:

- Temperature control (e.g., maintaining 273 K during reduction to prevent side reactions).

- Stoichiometry of reagents (e.g., excess SnCl₂·2H₂O ensures complete nitro group reduction).

- Purification methods (e.g., recrystallization from acetonitrile to enhance purity).

For phenoxy-substituted derivatives like the target compound, coupling reactions between chloropyrimidines and bromo-fluorophenols under basic conditions (e.g., K₂CO₃ in DMF) are common, with careful monitoring of reaction time to avoid over-halogenation .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL for refinement) is widely used to resolve hydrogen-bonding networks and planar deviations in pyrimidine rings (e.g., RMS deviation of 0.087 Å in a related bromo-chloropyrimidine) .

- NMR spectroscopy : ¹H/¹³C NMR can identify substituent positions, with chemical shifts for pyrimidine protons typically appearing at δ 8.5–9.0 ppm. Hydrogen-bonded NH groups (e.g., N7–H72···N3 interactions) may broaden peaks .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns for bromine/chlorine .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Storage : Store at 0–6°C in airtight containers to prevent degradation. Avoid exposure to moisture, which may hydrolyze halogen bonds .

- Waste disposal : Segregate halogenated waste and consult hazardous waste protocols for incineration or specialized treatment .

Advanced: How can synthetic yields be optimized for halogenated pyrimidines, and what factors contribute to low yields?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates. For example, acetonitrile improved recrystallization efficiency in a related compound .

- Catalyst use : Pd-based catalysts (e.g., Pd(PPh₃)₄) can accelerate cross-coupling reactions but require strict oxygen-free conditions to prevent deactivation.

- Side reactions : Competing hydrolysis of chloro/bromo substituents may occur under prolonged heating. Monitoring reaction progress via TLC or HPLC is critical .

Advanced: How can researchers resolve contradictions in reported spectral data or crystal structures for similar compounds?

Answer:

- Multi-technique validation : Combine X-ray diffraction (validated via SHELXL refinement) with DFT-calculated NMR shifts to cross-check assignments .

- Hydrogen-bonding analysis : Inconsistent melting points or solubility data may arise from polymorphic forms. For example, hydrogen-bonded dimers (N7–H71···N1) in the crystal lattice can alter physical properties .

- Database cross-referencing : Use platforms like CAS and Reaxys to compare spectral data across studies, noting solvent or temperature variations .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C4 in 4-chloropyrimidine) prone to substitution.

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .

- Reaction pathway modeling : Software like Gaussian or ORCA can model transition states for halogen displacement, aiding in solvent/ligand selection .

Advanced: How can researchers troubleshoot purification challenges, such as persistent impurities or low crystallinity?

Answer:

- Gradient recrystallization : Use a solvent pair (e.g., ethyl acetate/hexane) to remove non-polar byproducts. For example, successive recrystallization from acetonitrile eliminated impurities in a bromo-chloropyrimidine synthesis .

- Chromatography : Flash column chromatography with silica gel (hexane:EtOAc gradient) resolves regioisomers.

- Crystallization additives : Seed crystals or surfactants (e.g., Triton X-100) can enhance crystal growth in halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.